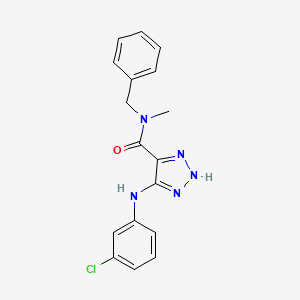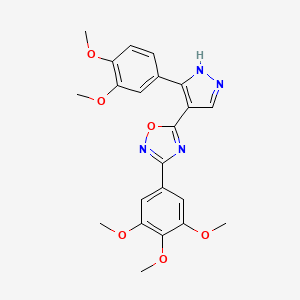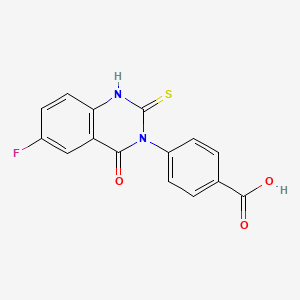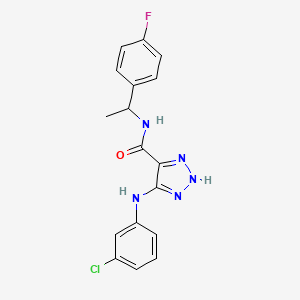
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a synthetic organic compound that belongs to the class of oxanes This compound is characterized by the presence of a fluoromethyl group and a hydroxymethyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluoromethyl group. One common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group into a suitable precursor molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in high yields. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxane ring can be reduced to form a more saturated compound.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the oxane ring can produce a more saturated oxane derivative.
Aplicaciones Científicas De Investigación
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes involving fluorinated compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The hydroxymethyl group can participate in hydrogen bonding interactions, further influencing the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5R)-2-(chloromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(2S,5R)-2-(bromomethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
(2S,5R)-2-(iodomethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with an iodomethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in (2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol imparts unique chemical properties, such as increased stability and altered reactivity, compared to its chlorinated, brominated, and iodinated counterparts. These properties make it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C7H13FO6 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2/t3?,4-,5?,6?,7+/m0/s1 |
Clave InChI |
WPIQISZVEADZMX-KHPQXQDYSA-N |
SMILES isomérico |
C(C1[C@@H](C(C([C@](O1)(CF)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)(CF)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102358.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102363.png)

![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102393.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14102394.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14102413.png)
![1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102427.png)

![(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione](/img/structure/B14102435.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102436.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102439.png)
![7-Bromo-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102444.png)

